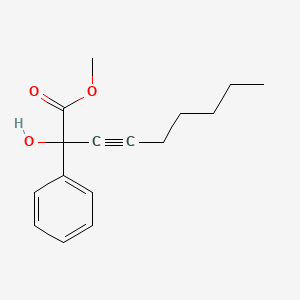

Methyl 2-hydroxy-2-phenylnon-3-ynoate

Description

Methyl 2-hydroxy-2-phenylnon-3-ynoate is a structurally complex methyl ester characterized by a hydroxyl group, a phenyl substituent, and a triple bond (ynoate) within its aliphatic chain. Methyl esters are commonly investigated for their roles in natural product chemistry, such as plant resins, flavor compounds, or metabolic intermediates . The hydroxyl and phenyl groups may confer unique solubility and reactivity properties compared to simpler esters like methyl butanoate or diterpene-derived methyl esters .

Properties

CAS No. |

92956-90-6 |

|---|---|

Molecular Formula |

C16H20O3 |

Molecular Weight |

260.33 g/mol |

IUPAC Name |

methyl 2-hydroxy-2-phenylnon-3-ynoate |

InChI |

InChI=1S/C16H20O3/c1-3-4-5-6-10-13-16(18,15(17)19-2)14-11-8-7-9-12-14/h7-9,11-12,18H,3-6H2,1-2H3 |

InChI Key |

RMIZHEIERBBGQV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC#CC(C1=CC=CC=C1)(C(=O)OC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-hydroxy-2-phenylnon-3-ynoate can be synthesized through several methods. One common approach involves the reaction of a phenylacetylene derivative with a suitable ester under basic conditions. The reaction typically requires a catalyst, such as a palladium complex, to facilitate the coupling of the alkyne and ester groups . Another method involves the use of Grignard reagents, where the phenylmagnesium bromide reacts with a suitable ester to form the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate purification steps such as distillation and recrystallization to obtain high-quality products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-2-phenylnon-3-ynoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for hydrogenation reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Methyl 2-hydroxy-2-phenylnon-3-ynoate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-hydroxy-2-phenylnon-3-ynoate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function . The phenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their activity . Additionally, the triple bond can undergo reactions that modify the compound’s reactivity and interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Methyl 2-hydroxy-2-phenylnon-3-ynoate with structurally related methyl esters from the provided evidence, focusing on molecular features, sources, and analytical methods:

Structural and Functional Differences:

- Hydroxyl and Phenyl Groups: The target compound’s hydroxyl and phenyl substituents distinguish it from simpler esters (e.g., methyl butanoate) and diterpene-derived esters (e.g., sandaracopimaric acid methyl ester). These groups may enhance hydrogen bonding and aromatic interactions, influencing solubility and reactivity .

- Triple Bond: The non-3-ynoate moiety introduces rigidity and electron-deficient regions, which could affect photochemical behavior or catalytic hydrogenation pathways, unlike saturated esters (e.g., methyl palmitate) .

- Diterpene Backbones : Compounds like sandaracopimaric acid methyl ester and torulosic acid methyl ester feature fused-ring systems, which are absent in the target compound but contribute to their biological roles in plant resins .

Research Findings and Analytical Insights

Analytical Techniques

- GC-MS and NMR : Methyl esters in plant resins (e.g., Austrocedrus chilensis) are routinely identified via GC-MS and NMR, as seen for sandaracopimaric acid methyl ester and communic acid derivatives . These methods could resolve the target compound’s triple bond and hydroxyl group.

- HPLC: Methyl shikimate was characterized using HPLC (Figure 5B), suggesting similar techniques might separate the target compound’s polar hydroxyl group from nonpolar analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.